N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(2-(4-Cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound notable for its complex structure and significant potential in various scientific fields.
Preparation Methods
Synthetic routes and reaction conditions: : The preparation of this compound involves multiple steps, typically starting with the cyclopropylation of an appropriate precursor, followed by furan ring formation, triazole construction, and final acetamide formation. Industrial production methods : In industrial settings, high-yielding methods and efficient purification steps, such as crystallization or chromatographic techniques, are employed to ensure the compound's purity.
Chemical Reactions Analysis
Types of reactions: : This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions : Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used. Major products : Reactions involving this compound can yield a range of derivatives, often involving modifications to the furan or triazole rings or the methoxyphenyl group.
Scientific Research Applications
Chemistry: : Used as a model compound for studying triazole and furan ring chemistry. Biology : Investigated for its potential as a bioactive molecule, possibly interacting with biological macromolecules. Medicine : Explored for potential therapeutic uses, given its unique structure which may interact with specific biological targets. Industry : Utilized in the synthesis of complex molecular architectures in chemical industries.
Mechanism of Action
The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, where its triazole and furan rings might play critical roles in molecular recognition and interaction. The pathways it engages can significantly affect cellular functions or biochemical pathways.
Comparison with Similar Compounds
Compared to similar compounds, this molecule stands out due to its unique cyclopropyl and furan moieties, which might confer distinctive reactivity and biological activity. Similar compounds often lack the combination of these structural elements, making them less versatile in certain reactions or biological assays.
That covers the essentials of N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide! Anything specific you want to dive deeper into?
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-27-16-8-4-14(5-9-16)13-18(25)21-10-11-23-20(26)24(15-6-7-15)19(22-23)17-3-2-12-28-17/h2-5,8-9,12,15H,6-7,10-11,13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDQRVIWLCGJGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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